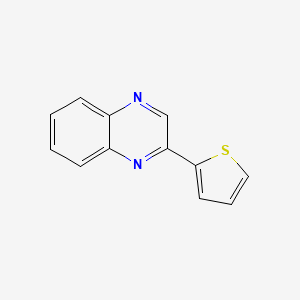

2-(2-Thienyl)quinoxaline

Description

Properties

IUPAC Name |

2-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDUIDDAMQKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290830 | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-41-1 | |

| Record name | 40353-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Thienyl Quinoxaline and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The traditional and most common method for synthesizing the quinoxaline ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov This approach remains a fundamental strategy for accessing a wide array of quinoxaline derivatives.

Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamino Compounds

The synthesis of 2-(2-thienyl)quinoxaline and its derivatives often begins with the reaction between an appropriate 1,2-dicarbonyl precursor and an o-phenylenediamine (B120857). For instance, 2-(thienyl)quinoxaline species can be synthesized by reacting a 2-bromo-1-(thiophen-2-yl)ethan-1-one derivative with a 1,2-phenylenediamine. rsc.org Similarly, 2,3-di-(2-thienyl)quinoxaline (B15086816) can be prepared through the condensation of 2,2'-thenil with o-phenylenediamine. researchgate.neturfu.ru This cyclocondensation reaction is a versatile method for creating the core quinoxaline structure. urfu.ru

Optimization of Reaction Conditions

The efficiency and yield of the condensation reaction are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the use of catalysts.

Ethanol (B145695) is a frequently used solvent for the formation of the quinoxaline ring, often favored because the product conveniently precipitates out of the solution upon cooling. rsc.org However, in some cases, higher yields can be achieved by employing dimethyl sulfoxide (B87167) (DMSO) as the solvent and heating the reaction mixture to 120 °C in the presence of sodium bicarbonate. rsc.org

Glacial acetic acid also serves as a suitable solvent and can be particularly advantageous in specific syntheses. rsc.org For example, in the preparation of certain brominated intermediates, using glacial acetic acid as the solvent and conducting the reaction for an extended period in the dark led to a significantly improved yield. rsc.org Furthermore, a catalytic amount of glacial acetic acid can be added to ethanol to facilitate the reaction, as demonstrated in the synthesis of 2,3-di(thiophen-2-yl)quinoxaline. rsc.org

| Solvent/Additive | Reaction Conditions | Outcome | Citation |

|---|---|---|---|

| Ethanol | Heating | Product precipitates upon cooling. | rsc.org |

| DMSO and NaHCO3 | Heating at 120 °C | Increased yield of L1H. | rsc.org |

| Glacial Acetic Acid | Longer reaction time, absence of light | Improved yield of mono-brominated intermediate. | rsc.org |

| Ethanol with catalytic Acetic Acid | Heating | Used for the synthesis of 2,3-di(thiophen-2-yl)quinoxaline. | rsc.org |

To enhance reaction rates and yields under milder conditions, various catalytic systems have been explored. Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates, have been successfully employed as recyclable catalysts for quinoxaline synthesis. nih.govnih.gov These heterogeneous catalysts allow for high yields of quinoxaline derivatives at room temperature. nih.govnih.gov The catalysts are prepared by incipient wetness impregnation of commercial alumina (B75360) with the heteropolyoxometalate. nih.gov In a model reaction, the use of CuH2PMo11VO40 supported on alumina demonstrated high activity. nih.govnih.gov The effect of catalyst loading and reaction time has been studied, revealing that optimal yields can be achieved with a specific amount of catalyst over a defined period. nih.gov

| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Citation |

|---|---|---|---|---|---|

| None | o-phenylenediamine, benzyl | Toluene | 25°C | - | researchgate.net |

| Al (support only) | o-phenylenediamine, benzyl | Toluene | 25°C | - | researchgate.net |

| AlCuMoVP | o-phenylenediamine, benzyl | Toluene | 25°C | 92 | researchgate.net |

| AlFeMoVP | o-phenylenediamine, benzyl | Toluene | 25°C | 80 | researchgate.net |

Advanced Synthetic Strategies for Functionalized 2-(2-Thienyl)quinoxaline

Functionalization of the 2-(2-thienyl)quinoxaline scaffold is crucial for tuning its electronic and photophysical properties. Advanced synthetic methods are employed to introduce various substituents onto the thiophene (B33073) ring.

Bromination Reactions for Thiophene Ring Functionalization

Bromination is a key reaction for introducing a functional handle onto the thiophene ring, which can then be used for further modifications, such as Suzuki cross-coupling reactions. urfu.ru The bromination of 2,3-bis(thiophen-2-yl)quinoxaline can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature to yield the key intermediate 2,3-bis(5-bromothiophen-2-yl)quinoxaline. researchgate.net

In the synthesis of other derivatives, dioxane dibromide in 1,4-dioxane (B91453) is used for the initial bromination step. rsc.org However, the reactivity can be influenced by the substituents present on the thiophene ring. For instance, for the synthesis of an isomeric 2-(thiophen-3-yl)quinoxaline, more forcing conditions were required for the initial bromination, involving the addition of dibromo-dioxane at elevated temperatures and a longer reaction time. rsc.org

Nucleophilic Substitution Reactions on Monosubstituted Quinoxalines

The functionalization of the quinoxaline ring can be achieved through nucleophilic substitution reactions. While the direct substitution of a leaving group on a monosubstituted quinoxaline by a thienyl nucleophile is one possible route, a more common approach involves the reaction of a monosubstituted quinoxaline with various carbon-based nucleophiles. mdpi.comdntb.gov.ua For instance, investigations into nucleophilic substitution on 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) have shown that these compounds react readily with alkyl, aryl, and heteroaryl nucleophiles to yield 2,3-disubstituted quinoxalines. mdpi.com

In a specific example of heteroarylation, 2-phenylquinoxaline was treated with lithiothiophene, a nucleophile derived from thiophene, to produce 2-phenyl-3-(thiophen-2-yl)quinoxaline in a 22% yield. mdpi.com This reaction demonstrates the viability of introducing a thiophene group onto a quinoxaline ring via nucleophilic attack, followed by oxidative rearomatization. mdpi.com The electrophilic nature of the quinoxaline ring system facilitates such substitutions, although the reactivity can be influenced by the nature of the substituent already present on the ring. mdpi.comrsc.org For example, 2-monosubstituted quinoxalines bearing amine or alkynyl groups show more limited reactivity, reacting primarily with strong alkyl nucleophiles. mdpi.com The general method involves treating the 2-substituted quinoxaline with an organolithium or Grignard reagent, followed by an aqueous work-up and purification. mdpi.com

Synthesis of Substituted 2-(Thiophen-2-yl)quinoxaline Species

A primary and highly effective method for synthesizing 2-(thiophen-2-yl)quinoxaline and its derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto derivative of thiophene. rsc.org This approach allows for the introduction of various functional groups onto either the thiophene or the quinoxaline ring systems by using appropriately substituted starting materials. rsc.org

Substituents can be introduced at the 5-position of the thiophene ring prior to the condensation reaction. A general synthetic route involves the reaction of a 2-acetylthiophene (B1664040) derivative with dioxane dibromide to form the corresponding 2-bromo-1-(thiophen-2-yl)ethan-1-one intermediate. rsc.org This intermediate is then condensed with 1,2-phenylenediamine in ethanol under heat to form the desired substituted 2-(thiophen-2-yl)quinoxaline. rsc.org

For the synthesis of the iodo derivative, 2-(5-iodothiophen-2-yl)quinoxaline, a modified procedure using glacial acetic acid as the solvent was employed to improve the yield of the monobrominated intermediate and avoid the formation of byproducts. rsc.org This adaptation resulted in a 43% yield for the final compound. rsc.org The chloro- and bromo-substituted analogues were synthesized using the more general procedure in ethanol. rsc.org

Table 1: Synthesis of 2-(Thiophen-2-yl)quinoxalines with Substitution at the Thiophene Ring

| Compound Name | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| 2-(5-Chlorothiophen-2-yl)quinoxaline | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one, 1,2-Phenylenediamine | 16% | rsc.org |

| 2-(5-Bromothiophen-2-yl)quinoxaline | 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one, 1,2-Phenylenediamine | 37% | rsc.org |

Functionalization of the quinoxaline ring is achieved by using substituted o-phenylenediamines in the condensation reaction. rsc.org This strategy has been successfully used to prepare derivatives such as 6,7-difluoro- and 6,7-dichloro-2-(thiophen-2-yl)quinoxaline. rsc.org The synthesis proceeds by reacting 2-bromo-1-(thiophen-2-yl)ethan-1-one with the corresponding disubstituted o-phenylenediamine (e.g., 4,5-difluoro-o-phenylenediamine or 4,5-dichloro-o-phenylenediamine) in ethanol with heating. rsc.org This method provides a direct route to quinoxaline-functionalized products. rsc.org

Table 2: Synthesis of 2-(Thiophen-2-yl)quinoxalines with Functionalization at the Quinoxaline Ring

| Compound Name | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| 6,7-Difluoro-2-(thiophen-2-yl)quinoxaline | 2-Bromo-1-(thiophen-2-yl)ethan-1-one, 4,5-Difluoro-o-phenylenediamine | 58% | rsc.org |

Synthesis of 2,3-Di(thiophen-2-yl)quinoxaline Derivatives

The synthesis of quinoxalines bearing two thiophene substituents, specifically at the 2- and 3-positions, is readily accomplished through the condensation of an appropriate o-diamine with a 1,2-di(thiophen-2-yl)ethane-1,2-dione, commonly known as 2,2'-thenil. rsc.orgresearchgate.net

The reaction between o-phenylenediamine and 2,2'-thenil provides a direct and efficient pathway to 2,3-di(thiophen-2-yl)quinoxaline. rsc.orgresearchgate.net The condensation is typically carried out by heating the reactants in ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. rsc.orgrsc.org This acid catalysis facilitates the cyclization and subsequent dehydration to form the quinoxaline ring. wikipedia.org Following the reaction, the product can be purified by standard methods such as recrystallization or column chromatography. rsc.orgrsc.org This method is a specific application of the general and widely used synthesis of quinoxalines from 1,2-diamines and α-diketones. sapub.org

To create more extended conjugated systems, the quinoxaline core can be fused with additional benzene (B151609) rings to form a dibenzoquinoxaline structure. The synthesis of 2,3-di(thiophen-2-yl)dibenzo[f,h]quinoxaline follows a similar condensation strategy. researchgate.net In this case, 9,10-phenanthrenediamine is used as the diamine component instead of o-phenylenediamine. researchgate.netnih.gov This diamine is condensed with a 1,2-di(thienyl)ethane-1,2-dione derivative, such as 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione, in refluxing ethanol to form the dibenzoquinoxaline skeleton. researchgate.net This approach allows for the creation of complex, polycyclic aromatic structures incorporating both thiophene and quinoxaline motifs. researchgate.net

Considerations for Green Chemistry in 2-(2-Thienyl)quinoxaline Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign methods for synthesizing quinoxaline derivatives, including 2-(2-thienyl)quinoxaline. Green chemistry principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. nih.govnih.gov For the synthesis of 2-(2-thienyl)quinoxaline and its analogues, these principles are being applied through the use of alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions. rsc.org

A significant area of development is the replacement of conventional, often toxic, organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is a highly desirable solvent for organic synthesis. nih.govresearchgate.net High-temperature water has been successfully used for the synthesis of 2,3-diarylquinoxalines, a reaction that can proceed without the need for traditional acid catalysts. thieme-connect.comd-nb.info Ethanol is another green solvent that has been employed, often at room temperature, for the condensation reaction that forms the quinoxaline core. nih.gov Furthermore, catalyst-free syntheses have been developed using polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium, or even under solvent-free conditions. dntb.gov.uaripublication.com

The use of reusable and non-toxic catalysts is a cornerstone of green synthetic chemistry. scispace.com In the context of quinoxaline synthesis, a variety of heterogeneous catalysts have been explored. These include recyclable alumina-supported heteropolyoxometalates and nano-magnetic supported acids which can be easily recovered from the reaction mixture, for example, by using a magnet. dntb.gov.uanih.gov Other innovative and eco-friendly catalysts include mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP), which have proven effective for quinoxaline synthesis at ambient temperatures. dergipark.org.tr

Energy efficiency is another key aspect of green chemistry, and this has been addressed through the use of alternative energy sources such as microwave irradiation. udayton.edu Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can often be performed in the absence of a solvent. udayton.eduscielo.br For instance, the synthesis of quinoxaline 1,4-di-N-oxide derivatives, including a thienyl-containing compound, was efficiently achieved using microwave irradiation on solid supports like florisil (B1214189) or montmorillonite (B579905) K10, eliminating the need for a solvent and reducing reaction time. scielo.br Catalyst-free approaches at room temperature or with ultrasound mediation also contribute to more energy-efficient and environmentally friendly processes. rsc.orgresearchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also often offer advantages such as shorter reaction times, simpler work-up procedures, and higher yields of the desired products. researchgate.net The development of such protocols is crucial for the sustainable production of 2-(2-thienyl)quinoxaline and other valuable heterocyclic compounds.

Table 1: Comparison of Green Synthetic Methodologies for Quinoxaline Derivatives

| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Green Chemistry Principle(s) | Reference(s) |

| Catalyst-Free | Methanol | Room Temp. | 1 min | 85-96 | Green Solvent, Energy Efficiency, Catalyst-Free | researchgate.net |

| Microwave-assisted (solvent-free) | None (on Florisil) | N/A | 10 min | 35.4 | Solvent-Free, Energy Efficiency | scielo.br |

| Mineral Fertilizers (MAP, DAP, TSP) | Ethanol | Room Temp. | 2-4 min | 89-99 | Green Solvent, Recyclable Catalyst, Ambient Temp. | dergipark.org.tr |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | 120 min | 80-92 | Recyclable Catalyst, Ambient Temp. | nih.gov |

| Catalyst-Free | Water | Room Temp. | N/A | High | Green Solvent, Catalyst-Free | nih.gov |

| Hydrothermal Synthesis | Water | 230°C | 10-60 min | up to 95 | Green Solvent, No Organic Solvents/Catalysts | thieme-connect.comd-nb.info |

| PEG-400 | PEG-400 | Room Temp. | N/A | High | Green Solvent, Catalyst-Free, Recyclable Medium | ripublication.com |

| Nano-ϒ-Fe₂O₃-SO₃H | None | N/A | N/A | High | Solvent-Free, Recyclable Magnetic Catalyst | dntb.gov.ua |

Coordination Chemistry of 2 2 Thienyl Quinoxaline Ligands

Formation of Cyclometalated Complexes with Transition Metals

The 2-(2-thienyl)quinoxaline ligand has been effectively utilized in the synthesis of cyclometalated complexes, particularly with d-block transition metals. The process of cyclometalation involves the intramolecular coordination of a donor atom to a metal center to form a chelate ring, which often enhances the stability and influences the electronic properties of the resulting complex.

Iridium(III) complexes featuring cyclometalated 2-(2-thienyl)quinoxaline ligands have garnered significant attention due to their potential applications in areas such as organic light-emitting diodes (OLEDs). The electron-deficient quinoxaline (B1680401) ring, when incorporated into iridium(III) complexes, often leads to longer wavelength absorption and emission features while maintaining competitive luminescence efficiencies. rsc.org

A series of iridium(III) complexes with the general formula [Ir(C^N)2(bipy)]PF6, where C^N represents the cyclometalated 2-(2-thienyl)quinoxaline ligand and bipy is 2,2'-bipyridine, have been synthesized and characterized. rsc.orgresearchgate.net The synthesis typically involves the reaction of various 2-(2-thienyl)quinoxaline derivatives with an iridium(III) precursor to form a chloro-bridged dimer, which is then reacted with 2,2'-bipyridine. soton.ac.uk Eight such complexes have been successfully isolated and comprehensively characterized using various spectroscopic and analytical methods. rsc.orgresearchgate.net

Single-crystal X-ray diffraction studies performed on two of these complexes confirmed their proposed formulations and coordination spheres. researchgate.net The crystal structures revealed that the 2-(2-thienyl)quinoxaline ligand coordinates to the iridium(III) center in a cyclometalated fashion, with the thiophene (B33073) ring forming a direct Ir-C bond. rsc.orgresearchgate.net The coordination geometry around the iridium center is typically a distorted octahedron, with the two cyclometalated ligands adopting a cis-C,C and trans-N,N arrangement. soton.ac.uk

The photophysical properties of these iridium(III) complexes are of particular interest. The complexes are luminescent under ambient conditions, exhibiting emission in the deep-red region of the electromagnetic spectrum. rsc.orgresearchgate.net The emission wavelengths of these complexes can be tuned by modifying the chemical structure of the 2-(2-thienyl)quinoxaline ligand. researchgate.net Research has shown a range of emission wavelengths from 665 nm to 751 nm, demonstrating that electronic tuning can be achieved by functionalizing both the thienyl and quinoxaline moieties. rsc.orgresearchgate.net

The UV-vis absorption spectra of these complexes show intense bands in the UV region, which are assigned to π → π* transitions. rsc.org The lowest energy absorption bands are attributed to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. acs.org The introduction of bulky substituents with strong electron-donating abilities on the C^N ligands has been shown to enhance the emission quantum yields and cause significant shifts in the emission wavelengths. rsc.org

Table 1: Photophysical Data for Selected Iridium(III) Complexes

| Complex | Emission Wavelength (λem) at 298 K (nm) | Emission Wavelength (λem) at 77 K (nm) |

|---|---|---|

| [Ir(L1)2(bipy)]PF6 | 665 | 645 |

| [Ir(L6)2(bipy)]PF6 | 710 | 690 |

| [Ir(L7)2(bipy)]PF6 | 725 | 705 |

| [Ir(L8)2(bipy)]PF6 | 751 | 730 |

Data sourced from a study on 2-(Thienyl)quinoxaline derivatives in Ir(III) complexes. researchgate.net

Silver(I) ions are known to form a variety of coordination complexes with N-heterocyclic ligands, and 2-(2-thienyl)quinoxaline is no exception. These complexes are typically synthesized by the direct reaction of a silver(I) salt with the ligand in a suitable solvent.

The crystal structure of several silver(I) adducts with 2-(2-thienyl)quinoxaline have been determined by single-crystal X-ray diffraction. In the case of bis[2-(thiophen-2-yl)quinoxaline-κN4]silver(I) perchlorate (B79767), [Ag(C12H8N2S)2]ClO4, the silver(I) ion is coordinated by two 2-(2-thienyl)quinoxaline ligands. iucr.orgiucr.orgnih.gov The silver atom sits (B43327) on a twofold rotation axis, and the ligands coordinate through one of the nitrogen atoms of the quinoxaline ring. iucr.orgiucr.orgnih.gov The 2-(2-thienyl)quinoxaline ligand itself is nearly planar, with a small dihedral angle between the thienyl and quinoxaline rings. iucr.orgiucr.orgnih.gov

Unlike some analogous complexes with pyridyl-containing ligands, the thienyl ring in these silver(I) complexes does not participate in coordination to the metal center. scirp.org The coordination geometry around the silver(I) ion is influenced by the counter-anion present in the crystal lattice.

Table 2: Selected Crystallographic Data for Bis[2-(thiophen-2-yl)quinoxaline-κN4]silver(I) perchlorate

| Parameter | Value |

|---|---|

| Chemical Formula | [Ag(C12H8N2S)2]ClO4 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Dihedral Angle (Thienyl-Quinoxaline) | 10.88 (8)° |

Data sourced from the crystallographic study of the title compound. iucr.orgiucr.orgnih.gov

The choice of the counter-anion plays a crucial role in determining the final structure of the silver(I) coordination complexes. rsc.orgresearchgate.netpsu.edursc.org In the perchlorate salt, [Ag(C12H8N2S)2]ClO4, the perchlorate anion is disordered and sits on a twofold rotation axis, with weak interactions with the silver center. iucr.orgiucr.orgnih.gov

In contrast, the nitrate (B79036) anion, being more coordinating, has a more direct influence on the coordination geometry. scirp.org In the structure of bis(thienyl)quinoxaline silver(I) nitrate complexes, the nitrate group is found to be closer to the silver center, leading to a distortion of the geometry around the silver ion from a linear to a more bent or even a distorted tetrahedral geometry. scirp.org The N-Ag-N angle can vary significantly depending on the proximity of the nitrate anion. scirp.org This demonstrates that the size, shape, and coordination ability of the anion can be used to tune the structural properties of these silver(I) coordination polymers. rsc.org

Other Transition Metal Interactions (e.g., Pt(II), Rh(III), Cu(II), Ru(III), Yb(II), Mo(II))

The coordination chemistry of 2-(2-thienyl)quinoxaline and its derivatives extends beyond the well-documented interactions with iridium. While detailed structural and spectroscopic data for complexes with all the metals listed below are not extensively available for the parent 2-(2-thienyl)quinoxaline ligand, studies on related systems and analogous ligands provide valuable insights into their potential coordination behavior.

Platinum(II): Platinum(II) complexes with thienyl-containing ligands are known, and 2-(2'-thienyl)pyridine has been demonstrated to act as a ligand for Pt(II). rsc.org Research on platinum(II) complexes with related biquinoxaline ligands, specifically 2,3,2ʹ,3ʹ-tetra(thiophen-2-yl)-6,6ʹ-biquinoxaline, has been conducted, although the coordination did not involve the sulfur atoms of the thienyl groups. researchgate.net The development of neutral square planar Pt(II) complexes with 2-phenylquinoxaline-type ligands has also been a focus, suggesting that 2-(2-thienyl)quinoxaline could form similar complexes. researchgate.net Luminescent Pt(II) complexes with dithiolate ligands have also been explored, indicating the potential for creating photoactive materials. acs.org

Rhodium(III): Rhodium(III) complexes featuring quinoxaline-based ligands have been synthesized and characterized. For instance, dinuclear rhodium(III) complex precursors have been prepared using 2,3-di(thiophen-2-yl)benzo[g]quinoxaline as a cyclometalating ligand. researchgate.net Additionally, the coordination chemistry of Rhodium(III) with 2-(2'-pyridyl)quinoline has been investigated, providing a model for the potential behavior of similar α-diimine ligands like 2-(2-thienyl)quinoxaline. scispace.com The study of binuclear rhodium(II) complexes with ligands such as 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline further illustrates the versatility of quinoxaline derivatives in forming complexes with rhodium. researchgate.net

Copper(II): The interaction of copper(II) with quinoxaline-based ligands has been a subject of interest. researchgate.net Studies on copper(II) complexes with 2-(2'-pyridyl)quinoxaline have been reported, detailing their synthesis, characterization, and interaction with DNA. nih.gov While direct studies on 2-(2-thienyl)quinoxaline are less common, research on copper(II) complexes with other functionalized quinoxaline ligands provides a basis for understanding their coordination. For example, the synthesis and characterization of mononuclear pentacoordinated copper(II) complexes with tridentate NNO functionalized ligands have been described. nih.gov

Ruthenium(III): The coordination chemistry of ruthenium with quinoxaline-containing ligands is an active area of research, particularly in the context of developing compounds with potential biological applications. While specific studies on Ru(III) with 2-(2-thienyl)quinoxaline are not prevalent, research on ruthenium(III) complexes with other tetradentate Schiff bases containing sulfur, oxygen, and nitrogen donor atoms provides a framework for potential coordination modes. researchgate.net

Ytterbium(II) and Ytterbium(III): The interaction of lanthanide metals, including ytterbium, with quinoxaline derivatives has been explored, particularly for the development of near-infrared (NIR) emitting materials. Ytterbium(III) complexes with dipyrido-[3,2-d:2',3'-f]-quinoxaline (dpq) and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione have been designed as NIR bioimaging agents. nih.gov These studies highlight the potential of thienyl-containing quinoxaline ligands in lanthanide coordination chemistry. While specific Yb(II) complexes with 2-(2-thienyl)quinoxaline are not detailed, heteroleptic ytterbium(II) complexes supported by other nitrogen-containing ligands have been synthesized and characterized. cardiff.ac.uk

Molybdenum(II): The coordination chemistry of molybdenum with quinoxaline ligands has been investigated, although detailed studies with 2-(2-thienyl)quinoxaline are limited. Molybdenum tetracarbonyl complexes with polypyridine ligands, including those based on quinoxaline, have been subjects of spectroelectrochemical studies. isca.me Additionally, molybdenum chelate compounds with other nitrogen and oxygen-containing ligands have been prepared and characterized, indicating the potential for Mo(II) to form stable complexes with ligands of this type. up.ac.za

Ligand Design Principles for 2-(2-Thienyl)quinoxaline in Coordination Chemistry

The design of 2-(2-thienyl)quinoxaline-based ligands is a critical aspect of tuning the properties of their metal complexes for specific applications. Functionalization of both the thiophene and quinoxaline rings allows for precise control over the electronic and steric characteristics of the ligand, which in turn influences the coordination geometry, photophysical properties, and reactivity of the resulting metal complexes.

Influence of Thiophene and Quinoxaline Ring Functionalization on Coordination

The introduction of substituents on the thiophene and quinoxaline rings of 2-(2-thienyl)quinoxaline can significantly impact its coordination behavior.

Thiophene Ring Functionalization: Substitution at the 5-position of the thienyl ring has been shown to be a viable strategy for modifying the properties of the resulting metal complexes. rsc.org For instance, the synthesis of a series of 2-(thiophen-2-yl)quinoxaline ligands with varying substituents at this position has been reported. rsc.org The nature of these substituents can influence the electronic density on the thiophene ring, which can affect the strength of the metal-ligand bond. The synthesis of these functionalized ligands often involves the reaction of a substituted 2-acetylthiophene (B1664040) derivative with an o-phenylenediamine (B120857). rsc.org

Quinoxaline Ring Functionalization: Similarly, functionalization of the quinoxaline backbone provides another avenue for tuning the ligand's properties. rsc.org This can be achieved by using substituted o-phenylenediamines or 2,3-diaminonaphthalene (B165487) in the condensation reaction to form the quinoxaline ring system. rsc.org The introduction of electron-withdrawing or electron-donating groups on the quinoxaline moiety can alter the acceptor strength of the ligand, which is crucial for applications in areas like organic light-emitting diodes (OLEDs). canterbury.ac.nz

The table below summarizes the synthesis of various functionalized 2-(2-thienyl)quinoxaline ligands.

| Ligand | Functionalization Position | Starting Materials | Synthetic Approach |

|---|---|---|---|

| L¹H–L⁵H | 5-position of thiophene ring | Substituted 2-acetylthiophene, o-phenylenediamine | Condensation reaction in ethanol (B145695) or DMSO. rsc.org |

| L⁶H–L⁹H | Quinoxaline backbone | 2-bromo-1-(thiophen-2-yl)ethan-1-one, substituted o-phenylenediamine or 2,3-diaminonaphthalene | Condensation reaction. rsc.org |

Modulation of Electronic Properties through Ligand Substitution

The electronic properties of metal complexes derived from 2-(2-thienyl)quinoxaline can be systematically modulated through the strategic placement of substituents on the ligand framework. This tunability is particularly evident in the photophysical properties of iridium(III) complexes.

Substitution on both the thienyl and quinoxaline moieties has been shown to achieve electronic tuning of the emission wavelengths of Ir(III) complexes, spanning from the deep red to the near-infrared region. Current time information in Bangalore, IN.researchgate.net The introduction of different functional groups alters the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ligand, which in turn affects the metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions in the resulting complex.

For example, a study on a series of Ir(III) complexes with functionalized 2-(thienyl)quinoxaline ligands demonstrated a range of emission wavelengths from 665 to 751 nm. rsc.orgCurrent time information in Bangalore, IN. This tunability is a direct consequence of the electronic effects of the substituents on the thienyl and quinoxaline rings. rsc.orgCurrent time information in Bangalore, IN. The fluorescence properties of the free ligands themselves are also dependent on their molecular structures and the extent of conjugation, with emission wavelengths observed between 401 and 491 nm. Current time information in Bangalore, IN.researchgate.net

Spectroscopic and Analytical Techniques for Complex Characterization

A comprehensive understanding of the structure, bonding, and properties of 2-(2-thienyl)quinoxaline metal complexes relies on the application of various spectroscopic and analytical techniques. Single crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For iridium(III) complexes of 2-(2-thienyl)quinoxaline derivatives, single crystal X-ray diffraction has confirmed the cyclometalation of the ligand, where the thiophene ring coordinates to the iridium center via a carbon-metal bond. Current time information in Bangalore, IN.researchgate.net These studies have revealed a cis-C,C and trans-N,N configuration in some [Ir(C^N)₂(bipy)]PF₆ complexes. rsc.org The structural parameters obtained from X-ray diffraction are crucial for understanding the structure-property relationships in these complexes.

The table below presents selected crystallographic data for two iridium(III) complexes of functionalized 2-(2-thienyl)quinoxaline ligands.

| Complex | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| [Ir(L⁶)₂(bipy)]PF₆ | - | - | cis-C,C and trans-N,N configuration; cyclometalation at the C3 position of the thiophene ring. rsc.org |

| [Ir(L⁸)₂(bipy)]PF₆ | - | - | cis-C,C and trans-N,N configuration; cyclometalation at the C3 position of the thiophene ring. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-(2-thienyl)quinoxaline complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the ligands and their complexes.

Upon coordination to a metal center, the chemical shifts of the protons and carbons of the 2-(2-thienyl)quinoxaline ligand are altered. rsc.org For example, in Ir(III) complexes, a noticeable upfield shift of the singlet corresponding to the proton at the 3-position of the quinoxaline ring is observed upon coordination. rsc.org This shift provides evidence of the coordination of the quinoxaline nitrogen to the metal center.

¹⁹F NMR spectroscopy is also valuable for characterizing complexes containing fluorinated ligands or counter-ions, such as the hexafluorophosphate (B91526) (PF₆⁻) anion commonly used in the synthesis of cationic complexes. soton.ac.uk

The table below shows a comparison of the ¹H NMR chemical shifts for a free 2-(2-thienyl)quinoxaline ligand and its corresponding iridium(III) complex.

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| L¹H (6,7-dichloro-2-(thiophen-2-yl)quinoxaline) | H-3 (quinoxaline) | 9.20 (s) rsc.org |

| H-5/H-8 (quinoxaline) | 8.19 (s), 8.17 (s) rsc.org | |

| Thiophene protons | 7.87 (dd), 7.59 (dd), 7.22 (dd) rsc.org | |

| - | - | |

| [Ir(L¹)₂(bipy)]PF₆ | H-3 (quinoxaline) | 9.16 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the characterization of 2-(2-thienyl)quinoxaline and its derivatives. High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition and exact mass of these compounds. For instance, the molecular formula of 2-(2-thienyl)quinoxaline has been established as C12H8N2S. ontosight.ai

The fragmentation patterns observed in the mass spectra of these compounds can also provide valuable structural information. For 3-(2'-thienyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide, the mass spectrum shows a molecular ion peak [M·]+ at m/z 253, along with other significant fragments. sciforum.net

Table 1: Mass Spectrometry Data for Selected 2-(2-Thienyl)quinoxaline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Spec Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-(2-Thienyl)quinoxaline | C12H8N2S | 212.27 | Not Specified | Confirmed molecular identity | ontosight.ai |

| 3-(2'-thienyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | Not Specified | Not Specified | MS | [M·]+ at m/z 253 | sciforum.net |

| [Ir(C^N)2(bipy)]PF6 Complexes | Varies | Varies | HRMS, LRMS | Confirmed complex formation | rsc.orgrsc.orgresearchgate.net |

| 2,3-Di(2-thienyl)quinoxaline | C16H10N2S2 | 294.39 | Not Specified | Monoisotopic mass: 294.028540 | chemspider.com |

Photophysical Spectroscopy (e.g., Absorption, Emission)

The photophysical properties of 2-(2-thienyl)quinoxaline and its derivatives have been extensively studied using UV-vis absorption and fluorescence spectroscopy. These compounds typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. rsc.orgresearchgate.net

Ligand Properties:

A series of eleven 2-(thienyl)quinoxaline derivatives showed absorption features in the UV range, with some extending into the visible region. rsc.org These transitions are generally assigned as π → π* transitions due to their high molar absorptivities. rsc.orgresearchgate.net It has been noted that charge transfer from the electron-rich thiophene ring to the electron-accepting quinoxaline ring can lead to lower energy absorption bands. rsc.org Upon excitation, these compounds exhibit fluorescence in the blue region of the visible spectrum, with emission wavelengths (λem) ranging from 401 to 491 nm. rsc.orgrsc.orgresearchgate.net The fluorescence lifetimes are typically short (< 3 ns), which is characteristic of fluorescence. rsc.org

In a study of thiophene-substituted quinoxaline donor-acceptor dyes, the compounds generally displayed two or three broad and featureless absorption bands in various solvents. doi.org For most of these dyes in dichloromethane, the longest wavelength absorption band was centered between 358 and 407 nm, and the shorter wavelength band was centered between 264 and 301 nm. doi.org These dyes are weakly emissive in solution and exhibit slight to moderate solvatochromism in their emission, indicating a change in the dipole moment between the ground and excited states. doi.org

Coordination Complex Properties:

The coordination of 2-(2-thienyl)quinoxaline ligands to metal centers, such as iridium(III), significantly alters their photophysical properties. rsc.orgrsc.org The resulting iridium(III) complexes are luminescent under ambient conditions, with emission wavelengths that are tunable and can be shifted into the deep red to near-IR regions. rsc.orgrsc.orgsoton.ac.uk For a series of [Ir(C^N)2(bipy)]PF6 complexes, the emission wavelengths ranged from 665 to 751 nm. rsc.orgrsc.orgresearchgate.net This red-shift in emission compared to the free ligands is a result of the metal-to-ligand charge transfer (MLCT) character of the emissive state, a common feature in iridium(III) complexes. The electron-deficient nature of the quinoxaline ring contributes to the longer wavelength absorption and emission features of these complexes. rsc.org

Table 2: Photophysical Data for 2-(2-Thienyl)quinoxaline Ligands and Complexes

| Compound Type | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Key Features | Reference |

|---|---|---|---|---|---|

| 2-(Thienyl)quinoxaline Derivatives | Acetonitrile | UV-Visible | 401–491 | Blue fluorescence, short lifetimes | rsc.orgrsc.orgresearchgate.net |

| Thiophene-Substituted Quinoxaline Dyes | Dichloromethane | 264–301, 358–407 | Not specified | Weakly emissive, solvatochromism | doi.org |

| [Ir(C^N)2(bipy)]PF6 Complexes | Not specified | Not specified | 665–751 | Deep red emission, tunable | rsc.orgrsc.orgresearchgate.net |

Advanced Applications of 2 2 Thienyl Quinoxaline in Materials Science

Organic Electronics and Optoelectronic Devices

The unique photophysical properties arising from the combination of thiophene (B33073) and quinoxaline (B1680401) units make 2-(2-thienyl)quinoxaline derivatives highly suitable for various organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(2-thienyl)quinoxaline are promising materials for OLEDs due to their inherent luminescence and thermal stability. rsc.orggoogle.com These compounds can be functionalized at either the thiophene or quinoxaline rings to create luminescent Iridium(III) complexes. rsc.orgrsc.org This flexibility allows for the tuning of emission wavelengths, achieving deep red to near-IR light. rsc.orgresearchgate.net

The combination of thiophene and quinoxaline creates unique photophysical properties in donor-acceptor assemblies, making them applicable as host or guest materials in the emitting layer, as well as in the hole transporting or electron transporting layers of OLED devices. google.com For instance, a series of eleven different 2-(thienyl)quinoxaline species have been synthesized, displaying variable fluorescence in the visible region (401–491 nm) depending on their molecular structures and the extent of conjugation. rsc.org When used as cyclometalating agents for Iridium(III), these ligands yield complexes with emission wavelengths ranging from 665–751 nm. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells

Quinoxaline-based polymers, often incorporating thiophene units, are extensively researched for their application in bulk-heterojunction (BHJ) polymer solar cells. jku.atacs.org In these devices, the quinoxaline moiety typically acts as an electron-accepting unit, while the thiophene derivative serves as the electron-donating unit. nih.govmetu.edu.tr The resulting donor-acceptor (D-A) structure is crucial for efficient charge separation and transport, which are fundamental processes for converting sunlight into electricity. jku.at

The combination of quinoxaline and thiophene units in a polymer backbone is a widely adopted strategy for developing high-performance materials for solar cells. jku.atrsc.org The resulting D-A copolymers often exhibit low band gaps, which is advantageous for absorbing a broader range of the solar spectrum. acs.org The specific arrangement and type of thiophene bridge between donor and acceptor units can significantly impact the polymer's properties. For instance, using thieno[3,2-b]thiophene (B52689) as a π-bridge instead of thiophene can lead to a red-shifted absorption, enhanced charge carrier mobility, and ultimately a higher PCE. rsc.org

Several studies have focused on synthesizing and characterizing various quinoxaline-thiophene based copolymers. For example, polymers prepared via Stille coupling of quinoxaline derivatives with thiophene-based monomers have demonstrated promising photovoltaic performance. jku.atgoogle.com The table below summarizes the performance of some quinoxaline-thiophene based polymers in solar cells.

| Polymer | Donor Unit | Acceptor Unit | PCE (%) |

| PBDTFQ-TT | Benzodithiophene | Fluorinated Quinoxaline-thieno[3,2-b]thiophene | 5.60 |

| PBDTFQ-T | Benzodithiophene | Fluorinated Quinoxaline-thiophene | <2.80 |

| PIDTT-Qx | Indacenodithieno[3,2-b]thiophene | Quinoxaline with CF3 and F | 4.54 |

| PIDT-Qx | Indacenodithiophene | Quinoxaline with CF3 and F | 2.83 |

| N-P7 | Poly[2,7-(9,9-dioctylfluorene)] | 5,8-di-2-thienyl-2,3-diphenylquinoxaline | 5.5 |

This table presents data on the power conversion efficiency (PCE) of various conjugated polymers incorporating quinoxaline and thiophene units, highlighting the impact of different donor and acceptor structures on solar cell performance.

Fluorination of the quinoxaline unit is a common and effective strategy to modulate the electronic properties of the resulting polymers. acs.org Introducing fluorine atoms, which are highly electronegative, generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. researchgate.net This can lead to an increased open-circuit voltage (Voc) in the corresponding solar cell devices. researchgate.net

Studies have shown that increasing the number of fluorine substituents on the quinoxaline ring systematically lowers the HOMO energy level, while the LUMO level may remain relatively constant. researchgate.net This targeted tuning of energy levels is crucial for optimizing the performance of polymer solar cells. Fluorination can also influence the polymer's crystallinity and morphology in thin films, which in turn affects charge transport and device efficiency. acs.orgmdpi.com For example, fluorinated polymers have been observed to have improved molecular packing with a favorable face-on orientation, which is beneficial for charge transport. acs.org

The following table illustrates the effect of fluorination on the electronic properties of a series of thiophene-quinoxaline copolymers.

| Polymer | Number of Fluorine Atoms | HOMO (eV) | LUMO (eV) | PCE (%) |

| PT-QX | 0 | -5.10 | - | 2.82 |

| PT-FQX | 1 | -5.18 | - | 4.14 |

| PT-DFQX | 2 | -5.33 | - | 5.19 |

This table demonstrates how increasing the number of fluorine atoms on the quinoxaline unit of thiophene-quinoxaline copolymers systematically lowers the HOMO energy level and improves the power conversion efficiency (PCE) of the corresponding solar cells.

Ambipolar Charge Transport Materials

Derivatives of 2-(2-thienyl)quinoxaline have been investigated for their potential as ambipolar charge transport materials, meaning they can transport both electrons (n-type) and holes (p-type). This property is highly desirable for applications in various electronic devices, including organic field-effect transistors (OFETs) and light-emitting transistors.

The design of donor-acceptor type molecules based on a 2,3-di(thiophen-2-yl)quinoxaline core can lead to materials with ambipolar characteristics. researchgate.net By tuning the HOMO and LUMO energy levels through chemical modification, it is possible to achieve balanced charge transport. For example, certain derivatives have shown HOMO levels in the range of –4.90 to –5.70 eV and LUMO levels between –3.10 to –3.36 eV, making them suitable for ambipolar applications. researchgate.net In binary blends with other conjugated polymers, such as poly[(thiophene-2,5-diyl)-alt-(2,3-diheptylquinoxaline-5,8-diyl)] (PTHQx), ambipolar charge transport has been observed, with both electron and hole mobilities being measured. researchgate.net

Electrocatalytic and Photoelectrocatalytic Applications (e.g., H₂ generation)

The quest for clean and sustainable energy has driven significant research into catalysts for the hydrogen evolution reaction (HER). While platinum is a highly efficient catalyst, its scarcity and cost necessitate the development of alternatives based on more abundant elements. osti.gov Molecular catalysts, particularly those involving transition metals, offer a promising route due to their tunability and well-defined active sites. chemrxiv.org

Recent developments have highlighted the potential of 2-(2-thienyl)quinoxaline derivatives in this field. Specifically, cationic Iridium(III) complexes incorporating functionalized 2-(2-thienyl)quinoxaline as a cyclometalating ligand have emerged as promising systems for photocatalytic hydrogen generation. rsc.org The design of these complexes leverages the electronic characteristics of the thienyl-quinoxaline ligand to facilitate the complex photophysical and electrochemical processes required for catalysis. The ligand framework plays a crucial role in absorbing light energy and transferring electrons to initiate the reduction of protons to molecular hydrogen.

While direct reports on the electrocatalytic HER activity of the parent 2-(2-thienyl)quinoxaline are limited, research on related structures provides insight. For instance, D-A-π-A organic dyes featuring a 2,3-diphenylquinoxaline (B159395) core have been designed as sensitizers for TiO₂-based photoanodes in photoelectrochemical cells for water splitting. unisi.it These systems demonstrate the principle of using quinoxaline-based structures to absorb light and drive charge separation, a key process in photoelectrocatalysis. unisi.itscielo.org.mx The modular nature of the 2-(2-thienyl)quinoxaline structure allows for systematic tuning of its electronic properties through functionalization at either the thiophene or quinoxaline units, offering a pathway to optimize its performance in future electrocatalytic and photoelectrocatalytic applications. rsc.org

Electrochemiluminescent Materials

Electrochemiluminescence (ECL), or electrogenerated chemiluminescence, is a process where light is produced from high-energy electron-transfer reactions between electrochemically generated species. Materials exhibiting ECL are vital for various analytical and display applications.

Derivatives of 2-(2-thienyl)quinoxaline have been successfully employed as ligands in the synthesis of highly luminescent Iridium(III) complexes with significant potential as ECL materials. rsc.orgresearchgate.netrsc.org These complexes, with the general formula [Ir(C^N)₂(bipy)]PF₆ (where C^N is a cyclometalated 2-(thienyl)quinoxaline ligand), exhibit tunable emission in the deep red to near-infrared region of the spectrum. rsc.orgresearchgate.net

The synthesis involves the preparation of various substituted 2-(2-thienyl)quinoxaline species which are then used as the primary, cyclometalating ligand for the Iridium(III) metal center. rsc.org The photophysical properties of the resulting complexes are highly dependent on the specific substitutions on the ligand, which allows for fine-tuning of the emission wavelength. researchgate.net For example, a study detailing eleven different 2-(thienyl)quinoxaline species and their corresponding Iridium(III) complexes reported emission wavelengths ranging from 665 nm to 751 nm. researchgate.net

The ECL properties of related bis-cyclometalated thiophene-based cationic iridium complexes have been studied, demonstrating that the emission in ECL processes is very similar to their photoluminescence, indicating the stability and efficiency of the emissive state. researchgate.net The robust luminescent properties and the ability to tune the emission color make these 2-(2-thienyl)quinoxaline-based Iridium(III) complexes strong candidates for advanced ECL applications. rsc.org

| Complex Type | Ligand Basis | Emission Range (nm) | Application | Reference |

| [Ir(C^N)₂(bipy)]PF₆ | 2-(Thienyl)quinoxaline derivatives | 665 - 751 | Electrochemiluminescence | chemrxiv.org |

| Ir(C^N)₂(N^N)⁺ | 2-Thienylpyridine derivatives | 623 - 734 | Annihilation ECL | researchgate.net |

Chemosensing and Sensing Platforms

The detection of specific chemical analytes is critical in areas such as environmental monitoring, security, and industrial process control. The electron-deficient nature of the quinoxaline ring makes its derivatives particularly suitable for developing fluorescent chemosensors for electron-rich or electron-deficient analytes through well-established photoinduced electron transfer (PET) quenching or enhancement mechanisms.

Sensing of Nitro-Containing Explosives

Nitroaromatic compounds are the primary constituents of many commercial and military explosives, and their detection is a matter of significant security interest. nih.gov These compounds are potent electron acceptors, which allows them to effectively quench the fluorescence of donor-type sensor molecules.

Derivatives of 2-(2-thienyl)quinoxaline have shown exceptional promise in this area. Research on V-shaped luminophores containing a dibenzo[f,h]quinoxaline (B1580581) core—an extended analogue of the basic quinoxaline structure—with arylthienyl donor groups at the 2 and 3 positions has demonstrated high sensitivity toward nitro-containing explosives. dntb.gov.uaresearchgate.net The fluorescence of these sensor molecules is significantly quenched in the presence of nitroaromatic compounds.

The efficiency of this quenching process is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity. These dibenzo[f,h]quinoxaline derivatives have exhibited remarkably high Stern-Volmer constants, reaching up to 57,800 M⁻¹ for the detection of picric acid, a common explosive. dntb.gov.uaresearchgate.net This high sensitivity is attributed to an efficient energy transfer from the excited sensor molecule to the nitroaromatic analyte. researchgate.net The sensing mechanism is often visually apparent, with a distinct change from colorless to yellow upon exposure to picric acid in solution. researchgate.net

| Sensor Base | Analyte | Quenching Constant (Ksv) | Key Finding | Reference |

| Dibenzo[f,h]quinoxaline derivatives | Nitro-containing explosives | Up to 57,800 M⁻¹ | High sensitivity and remarkable performance for heterocyclic systems. | dntb.gov.uaresearchgate.net |

| Quinoxaline-based macrocycle | p-Dinitrobenzene (p-DNB) | - | High selectivity for p-DNB over other nitro compounds. | acs.org |

| 2,3-Bis(5-arylthiophen-2-yl)quinoxalines | Nitro compounds | - | Emission quenching observed in THF solution. | researchgate.net |

Theoretical and Computational Chemistry Studies of 2 2 Thienyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and versatile tool for investigating nitrogen-containing heterocyclic compounds like quinoxalines. researchgate.net It offers a favorable balance between computational cost and accuracy for predicting molecular properties. For derivatives of 2-(2-Thienyl)quinoxaline, DFT calculations have been instrumental in understanding their geometry, electronic structure, and reactivity. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, governing the electronic and optical properties of a molecule. The HOMO energy level is related to the electron-donating ability, while the LUMO level corresponds to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related quinoxaline (B1680401) derivatives, DFT calculations have been widely used to determine these frontier orbital energies. For instance, in a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, the HOMO levels were calculated to be in the range of -4.90 to -5.70 eV, and the LUMO levels were between -3.10 to -3.36 eV. researchgate.net For a polymer based on a thiophene-substituted quinoxaline, DFT calculations at the B3LYP/6-31(d,p) level predicted a HOMO/LUMO level of -5.24 and -2.20 eV for a single repeat unit. frontiersin.org These calculations show that the electronic cloud of the HOMO is often located on the electron-donating thiophene (B33073) and amine segments, while the LUMO is localized on the electron-accepting quinoxaline core. frontiersin.orgresearchgate.net This spatial separation of frontier orbitals is characteristic of a donor-acceptor (D-A) structure and is crucial for applications in organic electronics. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives | -4.90 to -5.70 | -3.10 to -3.36 | DFT/CV | researchgate.net |

| Polymer of thiophene-substituted quinoxaline (single unit) | -5.24 | -2.20 | DFT | frontiersin.org |

| 2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazine Amine Derivatives | -5.22 to -5.75 | -3.35 to -3.45 | DFT/CV | researchgate.net |

A significant validation of theoretical calculations comes from their correlation with experimental data. Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated experimentally. frontiersin.org Numerous studies on quinoxaline derivatives have demonstrated a strong linear correlation between the theoretically predicted HOMO/LUMO energies and those derived from CV measurements. abechem.commdpi.com

For example, the HOMO and LUMO energy levels for a series of 2,3-di(thiophen-2-yl)quinoxaline derivatives were measured by cyclic voltammetry and found to be in good agreement with DFT calculations. researchgate.netresearchgate.net This correlation confirms the accuracy of the computational models and the understanding of the electronic structure. mdpi.com Research on 2-substituted quinoxalines has established a direct linear relationship between the reduction potentials measured by CV and the electron affinity energies calculated by DFT, further validating the predictive power of the theoretical approach for this class of compounds. abechem.com

DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting the electronic and photophysical properties of molecules like 2-(2-Thienyl)quinoxaline. rsc.org These calculations can forecast absorption and emission wavelengths, which is vital for designing materials for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Studies on various 2-(thienyl)quinoxaline species have shown that their fluorescence properties are highly dependent on the molecular structure and the extent of π-conjugation. rsc.orgresearchgate.net These molecules typically exhibit fluorescence in the visible region, with emission wavelengths (λem) ranging from 401 to 491 nm. rsc.orgresearchgate.netrsc.org The introduction of different functional groups on either the thiophene or quinoxaline rings allows for the fine-tuning of these properties. rsc.org Theoretical calculations can model these effects, explaining, for instance, how intramolecular charge transfer (ICT) from the electron-donating thiophene ring to the electron-accepting quinoxaline core influences the absorption and emission spectra. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While ground-state DFT is excellent for properties like molecular structure, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. uci.edursc.orgarxiv.org TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and is widely used to predict UV-Vis absorption spectra. rsc.org This method has been successfully applied to a vast range of molecules, including quinoxaline derivatives, to understand their photophysical behavior. researchgate.netrsc.org

An electron can be excited from the ground state to a singlet excited state (S1) or a triplet excited state (T1). libretexts.org In the S1 state, the spin of the excited electron is opposite to the spin of the electron remaining in the ground state orbital. In the T1 state, their spins are parallel. libretexts.org The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) is a crucial parameter, especially for applications in OLEDs that utilize thermally activated delayed fluorescence (TADF).

For materials to be efficient TADF emitters, a small ΔE_ST is required, typically less than 0.3 eV. acs.org TD-DFT calculations are essential for predicting this energy gap. For example, in a study of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, which are structurally related to the quinoxaline family, the ΔE_ST was computed to be in the range of 0.27–0.68 eV. researchgate.net Similarly, novel emitters based on furo[2,3-b]quinoxaline (B11915687) were designed and shown through TD-DFT calculations to possess small singlet-triplet energy separations, facilitating efficient TADF. acs.org These studies underscore the capability of TD-DFT to guide the design of new molecules with specific excited-state properties.

Molecular Dynamics and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its properties. Molecular Dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred spatial arrangement of molecules. fortunejournals.comacs.org

For conjugated systems like 2-(2-Thienyl)quinoxaline, the dihedral angle between the thiophene and quinoxaline rings is a critical conformational parameter. This angle determines the extent of π-conjugation along the molecular backbone, which in turn influences the electronic and optical properties. frontiersin.org For example, structural analysis of the related 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline revealed that one thienyl ring is nearly coplanar with the quinoxaline core, while the other is twisted at a large angle, affecting electronic delocalization. In another quinoxaline-based polymer, DFT calculations showed a significant twisting angle of 61.4° between the donor and acceptor units. frontiersin.org

MD simulations can be used to explore the conformational landscape of such molecules, identifying the most stable conformers and the energy barriers between them. researchgate.net By developing a specific force field, MD can model the behavior of these molecules in bulk or in solution, predicting properties like chain stiffness and glass transition temperature for polymers. acs.org Such analyses are crucial for understanding how molecular conformation impacts material properties on a larger scale.

Dihedral Angles and Planarity of Thienyl and Quinoxaline Rings

The degree of planarity between the quinoxaline and thienyl rings in 2-(2-thienyl)quinoxaline derivatives is a key determinant of their electronic properties, such as π-conjugation. Crystal structure analysis and computational modeling have shown that this molecule and its analogues can adopt conformations ranging from nearly planar to significantly twisted.

In its unsubstituted form, solid-state analysis reveals that the 2-(2-thienyl)quinoxaline molecule is planar. iucr.org This planarity facilitates a herring-bone packing motif in the crystal lattice. iucr.org The interplanar spacing between layers in this arrangement is 3.537 Å. iucr.org

In more complex structures, such as in a bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate (B79767) salt, the 2-(2-thienyl)quinoxaline ligand remains nearly planar. iucr.orgnih.govresearchgate.net The dihedral angle between the thienyl ring and the quinoxaline moiety in this complex is reported to be a mere 10.88 (8)°. iucr.orgnih.govresearchgate.net This near-coplanarity suggests that the intrinsic preference of the ligand is for a flat conformation, which is largely maintained even when coordinated to a metal center.

Computational studies on related donor-acceptor molecules, where a thiophene donor is linked to a quinoxaline core, have calculated the dihedral angle (α) between the two rings to be approximately 20°. rsc.org This indicates that even in the absence of crystal packing forces, a small twist between the rings is energetically favorable. rsc.org

The substitution pattern on the quinoxaline ring can dramatically influence the orientation of the thienyl groups. For instance, in 2,3-di-(2-thienyl)quinoxaline (B15086816), structural analysis shows a significant difference in the dihedral angles of the two thienyl substituents. One thienyl ring is almost coplanar with the quinoxaline core, exhibiting a dihedral angle of just 3.29°, while the second thienyl ring is twisted at a much larger angle of 83.96°. This differentiation highlights the complex interplay of steric and electronic effects. A similar trend is observed in a silver(I) complex of 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, where the two thienyl rings have dihedral angles of 17.14 (9)° and 77.55 (6)° with respect to the quinoxaline plane. nih.gov

| Compound/Complex | Dihedral Angle(s) between Thienyl and Quinoxaline Rings | Planarity Status | Source(s) |

| 2-(2-Thienyl)quinoxaline | Not explicitly stated, but molecule is planar | Planar | iucr.org |

| Bis[2-(thiophen-2-yl)quinoxaline-κN⁴]silver(I) perchlorate | 10.88 (8)° | Nearly Planar | iucr.org, nih.gov |

| Quinoxaline-thiophene donor-acceptor molecule (Computational) | ~20° | Not Planar | rsc.org |

| 2,3-Di-(2-thienyl)quinoxaline | 3.29° and 83.96° | Non-planar | |

| Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nitrate (B79036) | 17.14 (9)° and 77.55 (6)° | Non-planar | nih.gov |

Ring-Flip Disorder in Thienyl Moieties

Ring-flip disorder is a crystallographic phenomenon common in structures containing unsubstituted thienyl rings. iucr.orgnih.gov This disorder involves the thiophene ring occupying two distinct orientations within the crystal lattice, which are related by a 180° rotation about the C-C bond connecting the ring to the rest of the molecule. This leads to the sulfur atom appearing in two possible positions with partial occupancy.

Despite the prevalence of this phenomenon, crystallographic studies of unsubstituted 2-(2-thienyl)quinoxaline have shown no evidence of thienyl ring-flip disorder. iucr.org The planarity of the molecule and the specific packing arrangement in the solid state may stabilize a single conformation, thus preventing such disorder. iucr.org

However, in derivatives and complexes, ring-flip disorder can be observed. In the crystal structure of a silver(I) complex with 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, a notable ring-flip disorder of 64.7 (4)% is seen for the thienyl ring that is more twisted relative to the quinoxaline plane (dihedral angle of 77.55°). nih.gov This suggests that a larger dihedral angle, which reduces the energetic barrier to rotation, can facilitate ring-flipping. Similarly, in a silver nitrate complex with 2,3-bis(2-thienyl)quinoxaline, disorder was modeled for three of the four thienyl rings, with disorder percentages ranging from 28.9% to 40.1%. scirp.org

| Compound/Complex | Ring-Flip Disorder Observed | Occupancy/Disorder Percentage | Source(s) |

| 2-(2-Thienyl)quinoxaline | No | Not Applicable | iucr.org |

| Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nitrate | Yes (for one thienyl ring) | 64.7 (4)% | nih.gov |

| Silver nitrate complex with 2,3-bis(2-thienyl)quinoxaline | Yes (for three thienyl rings) | 31.2 (3)%, 28.9 (3)%, 40.1 (3)% | scirp.org |

Structure Activity Relationship Sar Studies and Biological Relevance

Antimicrobial Activity (Antibacterial, Antifungal)

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com A study focused on the synthesis of novel quinoxaline derivatives for use as agricultural antimicrobial agents revealed significant efficacy against various plant pathogenic bacteria and fungi. nih.govrsc.org In this research, compounds featuring a quinoxaline core were functionalized with different substituents to investigate their structure-activity relationships.

For instance, compound 5k from this series displayed notable antibacterial activity against Acidovorax citrulli (Ac) with an EC50 value of 35.18 μg/mL, which was significantly better than the commercial agents thiodiazole copper (198.51 μg/mL) and bismerthiazol (B1226852) (295.15 μg/mL). nih.gov Another compound, 5p , was effective against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 of 72.21 μg/mL. nih.gov

In terms of antifungal activity, compounds 5j and 5t were particularly potent against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. They exhibited EC50 values of 8.54 μg/mL and 12.01 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin (B1666510) (26.17 μg/mL). nih.gov Further investigation showed that compound 5j could effectively control rice sheath blight in vivo. nih.gov

The general structure of the active compounds involved a central quinoxaline ring, indicating that this scaffold is crucial for the observed antimicrobial effects. The variation in activity with different substituents highlights the importance of SAR in optimizing the antimicrobial properties of this class of compounds.

| Compound | Target Organism | Activity (EC50 in μg/mL) | Reference Compound | Reference Activity (EC50 in μg/mL) |

|---|---|---|---|---|

| 5k | Acidovorax citrulli (Ac) | 35.18 | Thiodiazole Copper | 198.51 |

| 5p | Xanthomonas oryzae pv. oryzae (Xoo) | 72.21 | Thiodiazole Copper | 182.85 |

| 5j | Rhizoctonia solani (RS) | 8.54 | Azoxystrobin | 26.17 |

| 5t | Rhizoctonia solani (RS) | 12.01 | Azoxystrobin | 26.17 |

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

The quinoxaline scaffold is present in several compounds with demonstrated antiviral properties. nih.gov Derivatives of this class have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HCV, a derivative, 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one, was found to inhibit HCV replication in a subgenomic replication assay with an EC50 value of 7.5 ± 0.5 μM. nih.gov This finding is particularly relevant as it features a thienyl group attached to a quinoxaline-like core, suggesting the potential of this specific substitution pattern for anti-HCV activity.

One of the primary targets for anti-HIV therapies is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. nih.gov Quinoxaline derivatives have been identified as potent inhibitors of HIV-1 RT. nih.gov For example, the compound S-2720 is a known potent inhibitor of this enzyme. nih.gov

More specifically, a series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives were designed and synthesized as potential HIV-1 RT inhibitors. chem960.com This highlights the interest in combining the quinoxaline and thiophene (B33073) moieties to target this viral enzyme. While detailed inhibitory data for a broad range of 2-(2-thienyl)quinoxaline derivatives are still emerging, the existing research supports the viability of this scaffold in the development of novel RT inhibitors.

Antimalarial and Antiparasitic Activity

Quinoxaline-based compounds have also emerged as promising candidates for the treatment of parasitic diseases, including malaria and schistosomiasis. nih.govnih.gov An antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box, MMV007204, has shown promise against Schistosoma mansoni. nih.gov

Subsequent studies on analogs of this compound have led to the identification of quinoxaline derivatives with potent anti-malarial activity. One lead anti-schistosomal molecule, compound 22 , demonstrated significant activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of Plasmodium falciparum. nih.gov Further optimization of this lead compound identified derivatives 31 and 33 as being even more potent. nih.gov

The antiparasitic activity of these compounds extends to Schistosoma mansoni, the parasite responsible for schistosomiasis. Several dianilinoquinoxaline analogs showed high activity against newly transformed schistosomula (NTS) and adult S. mansoni worms in vitro, with some compounds having IC50 values of ≤0.31 μM against the adult worms. nih.gov

| Compound | P. falciparum Strain | Antimalarial Activity (IC50 in nM) |

|---|---|---|

| 22 | 3D7 | 22 |

| 22 | Dd2 | 32 |

Other Reported Biological Activities (e.g., anti-inflammatory, antiepileptic, anticonvulsant, antiamoebic, antitubercular)

Beyond their well-documented applications, derivatives of the 2-(2-thienyl)quinoxaline scaffold have been explored for a variety of other therapeutic potentials. Research has uncovered significant anti-inflammatory, antiepileptic, anticonvulsant, antiamoebic, and antitubercular properties in various analogues.

Anti-inflammatory Activity: The quinoxaline nucleus is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.netresearchgate.net Studies have shown that certain quinoxaline derivatives possess anti-inflammatory properties, which are often attributed to their ability to inhibit inflammatory modulators like cyclooxygenase (COX), cytokines, and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov For instance, a series of novel quinoxaline derivatives were synthesized and showed dual inhibition of EGFR and COX-2, indicating their potential as anti-inflammatory agents. rsc.org Another study reported that specific quinoxaline small molecules, DEQX and OAQX, demonstrated anti-inflammatory effects by reducing leukocyte migration and decreasing levels of IL-1β and TNF-β. nih.gov

Antiepileptic and Anticonvulsant Activity: Quinoxaline derivatives have been a subject of interest in the search for new central nervous system agents. researchgate.net A number of novel quinoxaline derivatives have been synthesized and evaluated for their anticonvulsant effects using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govscispace.commdpi.comdergipark.org.trmdpi.comresearchgate.net In one study, novel quinoxaline derivatives were designed as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists and showed promising anticonvulsant activity in vivo, with some compounds exhibiting potent ED₅₀ values. nih.gov Another series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines also demonstrated significant anticonvulsant properties. nih.gov

Antiamoebic Activity: The antiparasitic potential of quinoxalines extends to activity against Entamoeba histolytica, the causative agent of amoebiasis. Quinoxaline 1,4-dioxide and its derivatives have been studied for their anti-amoebic action. amanote.com Research into quinoxaline derivatives has shown they can induce morphological changes in E. histolytica trophozoites and inhibit key enzymes like thioredoxin reductase. nih.gov Additionally, novel pyrazoline derivatives incorporating a quinoline (B57606) moiety have demonstrated promising antiamoebic activity with low cytotoxicity. scispace.com

Antitubercular Activity: In the effort to combat tuberculosis, various quinoxaline derivatives have been synthesized and screened for their efficacy against Mycobacterium tuberculosis. nih.govpharmaceuticaljournal.net A series of 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives exhibited good antitubercular activity and low cytotoxicity, making them valuable lead compounds for further development. researchgate.net The synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, also yielded compounds with bacteriostatic effects against Mycobacterium tuberculosis H37Rv. nih.gov

| Biological Activity | Compound Class / Derivative | Key Research Findings | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Quinoxaline Derivatives | Inhibition of inflammatory modulators such as COX, cytokines, and p38 MAPK. Dual inhibition of EGFR and COX-2. | researchgate.netnih.govrsc.orgnih.gov |

| Anticonvulsant | Novel Quinoxaline Derivatives | Activity in MES and scPTZ seizure models. Some compounds act as AMPA antagonists with potent ED₅₀ values. | nih.govscispace.comnih.gov |

| Antiamoebic | Quinoxaline 1,4-Dioxides | Inhibition of E. histolytica thioredoxin reductase and induction of morphological changes. | amanote.comnih.gov |

| Antitubercular | Quinoxaline 1,4-Di-N-oxides | Good activity against Mycobacterium tuberculosis with low cytotoxicity, making them valid lead compounds. | nih.govpharmaceuticaljournal.netresearchgate.net |

Drug Design and Development Perspectives

The structural versatility and broad spectrum of biological activities make the 2-(2-thienyl)quinoxaline scaffold a significant focus in medicinal chemistry and drug development. nih.gov

Quinoxaline Core as a Privileged Scaffold

The quinoxaline ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is given to molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a versatile foundation for developing drugs for a wide range of diseases. nih.govbenthamdirect.com The quinoxaline structure is present in compounds that exhibit anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities, among others. researchgate.net This broad applicability has made the quinoxaline core a frequent starting point for the synthesis of new therapeutic agents. nih.govbenthamdirect.com

Bioisosteric Modifications